molecular formula C12H25NO3 B8098457 n-Boc 6-(methylamino)hexan-1-ol

n-Boc 6-(methylamino)hexan-1-ol

Cat. No.: B8098457
M. Wt: 231.33 g/mol
InChI Key: BAXFERRQISNSLD-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Protected Amino Alcohols and Related Derivatives

Protected amino alcohols are a class of organic compounds that contain both a hydroxyl (-OH) group and a protected amino (-NHR) group. This protection is crucial to prevent the amine from undergoing unwanted reactions during synthetic transformations targeting other parts of the molecule. The Boc group is a popular choice for amine protection due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. total-synthesis.comnih.gov

The presence of both a nucleophilic hydroxyl group and a latent amino group within the same molecule allows for sequential and controlled functionalization. This dual reactivity is highly sought after in the synthesis of pharmaceuticals, natural products, and other complex organic structures. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can participate in ether or ester formation, while the protected amine remains inert. Subsequently, the Boc group can be removed to reveal the free amine for further reactions, such as amide bond formation or alkylation.

Strategic Importance of Boc-Protected Amine Functionalities in Advanced Chemical Synthesis

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the creation of complex molecules. numberanalytics.comresearchgate.net Its strategic importance stems from several key features:

Stability: The Boc group is resistant to a variety of reagents, including many nucleophiles and bases, as well as catalytic hydrogenation. total-synthesis.com This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Orthogonality: The Boc group is acid-labile, meaning it can be removed under acidic conditions. This property makes it "orthogonal" to other protecting groups that are removed under different conditions (e.g., Fmoc, which is base-labile, or Cbz, which is removed by hydrogenolysis). total-synthesis.comnumberanalytics.com This orthogonality is critical in complex syntheses requiring the selective deprotection of multiple functional groups.

Mild Deprotection: The removal of the Boc group is typically achieved with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. total-synthesis.comresearchgate.net These conditions are often compatible with sensitive functional groups present in the molecule.

The ability to introduce a Boc-protected amine allows for the precise control of reactivity, enabling chemists to build intricate molecular architectures with high a degree of selectivity and efficiency. numberanalytics.comnumberanalytics.com

Overview of Synthetic Utility and Evolving Research Trajectories Pertaining to n-Boc 6-(methylamino)hexan-1-ol (B1311396)

N-Boc 6-(methylamino)hexan-1-ol serves as a versatile intermediate in various synthetic endeavors. Its linear six-carbon chain provides a flexible spacer, which is a desirable feature in the design of molecules intended to interact with biological systems, such as enzyme inhibitors or receptor ligands.

While specific research trajectories for this compound are often embedded within larger synthetic projects, its utility can be inferred from the applications of similar bifunctional building blocks. For example, the related compound 6-(Boc-amino)-1-hexanol is used in the synthesis of Hsp90 fluorescent probes and potent deoxyhypusine (B1670255) synthase inhibitors. sigmaaldrich.com It is also a key component in peptide synthesis, drug development to enhance solubility and bioavailability, and bioconjugation to attach biomolecules to surfaces. chemimpex.com

The presence of the methyl group on the nitrogen atom in this compound introduces an additional point of diversity and can influence the properties of the final molecule, such as its basicity and lipophilicity. Research involving this specific compound is likely focused on the synthesis of novel bioactive compounds where this N-methylated, hydroxyl-terminated spacer is a key structural element.

The ongoing development of new synthetic methodologies and the increasing demand for complex and precisely functionalized molecules suggest that the utility of this compound and related protected amino alcohols will continue to expand. Future research will likely see its incorporation into the synthesis of novel pharmaceuticals, advanced materials, and molecular probes for chemical biology.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 1338075-62-9 chemicalbook.comachemblock.comnextpeptide.com
Molecular Formula C12H25NO3 achemblock.comnextpeptide.com
Molecular Weight 231.34 g/mol achemblock.com
IUPAC Name tert-butyl (6-hydroxyhexyl)(methyl)carbamate achemblock.com
Boiling Point 318.0±21.0 °C (Predicted) chemicalbook.com
Density 0.984±0.06 g/cm³ (Predicted) chemicalbook.com
Acidity (pKa) 15.18±0.10 (Predicted) chemicalbook.com

Properties

IUPAC Name

tert-butyl N-(6-hydroxyhexyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10-14/h14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXFERRQISNSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Synthesis of N Boc 6 Methylamino Hexan 1 Ol

Identification of Key Functional Group Interconversions (FGIs)

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk In the context of n-Boc 6-(methylamino)hexan-1-ol (B1311396), the primary targets for FGI are the N-Boc protected secondary amine and the primary alcohol.

The N-Boc (tert-butoxycarbonyl) group is a common protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The most direct retrosynthetic disconnection involves the formation of the carbamate (B1207046) from 6-(methylamino)hexan-1-ol and di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically straightforward and high-yielding. organic-chemistry.orgwuxibiology.com

The primary alcohol and the methylamino group can be derived from a variety of other functionalities. A common precursor to a primary alcohol is a carboxylic acid or its corresponding ester, which can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). niscpr.res.insolubilityofthings.com Similarly, the secondary amine can be formed through several pathways, including the reductive amination of an aldehyde with methylamine (B109427) or the N-alkylation of methylamine with a suitable alkyl halide.

Considering these possibilities, a plausible retrosynthetic pathway could start from a 6-bromohexanoic acid derivative. The carboxylic acid could be esterified and then the bromine displaced with methylamine. Subsequent reduction of the ester would yield the desired 6-(methylamino)hexan-1-ol, which could then be protected with the Boc group. Alternatively, the bromine could be displaced first, followed by ester reduction and Boc protection. The choice of sequence would depend on the compatibility of the functional groups with the reaction conditions at each step.

Another strategic approach involves the interconversion of a primary amine to a secondary amine. For instance, one could start with 6-aminohexan-1-ol, protect the amine with a Boc group, and then perform N-methylation. However, direct methylation of a Boc-protected primary amine can be challenging. A more common method involves reductive amination of the corresponding aldehyde.

The following table summarizes potential functional group interconversions relevant to the synthesis of the target molecule:

Precursor Functional GroupTarget Functional GroupReagents and Conditions
Carboxylic Acid / EsterPrimary AlcoholLiAlH₄ in THF; or NaBH₄/MeOH
AldehydePrimary AlcoholNaBH₄, MeOH; or H₂, Pd/C
Alkyl HalideSecondary AmineMethylamine (R-NH₂)
Primary Amine & AldehydeSecondary AmineNaBH(OAc)₃, CH₂Cl₂ (Reductive Amination)
Secondary AmineN-Boc Secondary AmineBoc₂O, Et₃N, CH₂Cl₂

Carbon-Carbon Bond Formation Strategies Relevant to the Hexan-1-ol Backbone

The construction of the six-carbon chain of the hexan-1-ol backbone is a critical step in the synthesis. While 6-carbon starting materials are readily available, understanding the strategies for forming such a chain is fundamental to organic synthesis. These methods become particularly important when constructing more complex or substituted analogues.

Several classic and modern carbon-carbon bond-forming reactions can be envisioned for the assembly of the hexan-1-ol skeleton. chemistry.coachfiveable.mealevelchemistry.co.uk One of the most reliable methods is the Grignard reaction, where a Grignard reagent, such as propylmagnesium bromide, could react with a three-carbon electrophile like 3-bromo-1-propanol (B121458) (after protection of the hydroxyl group) to form the C3-C4 bond.

Another powerful tool is the Wittig reaction, which could be used to form a carbon-carbon double bond that can subsequently be reduced. fiveable.me For example, a phosphonium (B103445) ylide derived from a three-carbon alkyl halide could react with a three-carbon aldehyde to form a hexene derivative. Hydrogenation of this alkene would then yield the saturated hexan-1-ol backbone.

Modern cross-coupling reactions, such as the Suzuki or Heck reactions, also offer versatile methods for C-C bond formation. chemistry.coach For instance, a Suzuki coupling could be employed between a boronic acid derivative of a three-carbon fragment and a halide of another three-carbon fragment, catalyzed by a palladium complex.

For the direct synthesis of hexanol derivatives, biological pathways can also be engineered. For example, E. coli has been engineered to produce 1-hexanol (B41254) from glucose by extending the coenzyme A (CoA)-dependent 1-butanol (B46404) synthesis pathway. acs.org This involves a series of enzymatic reactions that elongate the carbon chain by two-carbon units. acs.org While this is a biological approach, it highlights the diverse strategies available for constructing carbon chains.

The following table outlines some relevant carbon-carbon bond formation strategies:

ReactionReactantsBond Formed
Grignard ReactionGrignard Reagent (R-MgX) + Electrophile (e.g., epoxide, aldehyde, ketone)C-C single bond
Wittig ReactionPhosphonium Ylide + Aldehyde/KetoneC=C double bond
Suzuki CouplingOrganoboron Compound + OrganohalideC-C single bond
Heck ReactionAlkene + OrganohalideC-C single bond
Aldol (B89426) CondensationTwo Carbonyl CompoundsC-C single bond (forming a β-hydroxy carbonyl)

Considerations for Stereochemical Control in Potential Chiral Analogues (if applicable)

The target molecule, n-Boc 6-(methylamino)hexan-1-ol, is achiral. However, the principles of its synthesis can be extended to the preparation of chiral analogues, where stereochemical control would be of paramount importance. nih.govacs.orgacs.org Chiral amino alcohols are significant structural motifs in many biologically active compounds and are valuable building blocks in asymmetric synthesis. niscpr.res.indiva-portal.orgsigmaaldrich.com

Should a chiral center be introduced into the hexan-1-ol backbone, several strategies can be employed to control the stereochemistry.

Substrate Control: If a chiral starting material is used, the inherent chirality of the molecule can direct the stereochemical outcome of subsequent reactions. diva-portal.org This is a common strategy in natural product synthesis.

Reagent Control: The use of chiral reagents or catalysts can induce stereoselectivity in a reaction. diva-portal.org For example, asymmetric reduction of a ketone precursor to the alcohol using a chiral reducing agent like a CBS (Corey-Bakshi-Shibata) catalyst would yield a specific enantiomer of the alcohol. Similarly, asymmetric amination reactions can be used to install the amino group with a defined stereochemistry. nih.gov

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereoselective formation of a new stereocenter. diva-portal.org After the desired transformation, the auxiliary is removed.

In the context of synthesizing a chiral analogue of this compound, one could envision several approaches. For example, an asymmetric aldol reaction could be used to construct the carbon backbone with a hydroxyl group at a specific stereocenter. diva-portal.org Alternatively, an asymmetric Michael addition to an α,β-unsaturated ester could establish a stereocenter that is then carried through the synthesis. alevelchemistry.co.uk The Sharpless asymmetric aminohydroxylation is another powerful method for the direct, enantioselective synthesis of vicinal amino alcohols from alkenes. diva-portal.org

The choice of strategy would depend on the desired location and configuration of the stereocenter(s) in the final molecule.

Stereocontrol StrategyDescriptionExample Application
Substrate ControlInherent chirality of the starting material dictates the stereochemistry of new chiral centers.Synthesis starting from a chiral pool material like a sugar or an amino acid.
Reagent ControlA chiral reagent or catalyst transfers its chirality to the product.Asymmetric reduction of a ketone with a CBS catalyst to produce a specific alcohol enantiomer.
Auxiliary ControlA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Evans' oxazolidinone auxiliaries for stereoselective alkylation.

Advanced Methodologies for the Chemical Synthesis of N Boc 6 Methylamino Hexan 1 Ol

Convergent and Linear Synthetic Approaches

Multi-Step Synthetic Sequences from Readily Available Precursors

A common and practical linear approach to n-Boc 6-(methylamino)hexan-1-ol (B1311396) begins with the readily available precursor, 6-amino-1-hexanol (B32743). prepchem.comchemicalbook.com This starting material possesses the required six-carbon backbone with the hydroxyl and a primary amino group at the appropriate positions. The synthesis then proceeds through a two-step sequence: N-methylation followed by N-protection.

Alternatively, a convergent approach could involve the synthesis of two separate fragments that are later combined. For instance, a fragment containing the protected methylamino group could be coupled with a six-carbon chain bearing a hydroxyl group.

A key intermediate in a linear synthesis is 6-(methylamino)hexan-1-ol. uni.luchemicalbook.com This can be synthesized from 6-amino-1-hexanol. The subsequent and final step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

A plausible multi-step synthesis starting from 6-amino-1-hexanol is outlined below:

StepReactionReagents and ConditionsProduct
1N-methylation of 6-amino-1-hexanolA suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.6-(methylamino)hexan-1-ol
2N-Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent like dichloromethane (B109758) or THF, often with a base like triethylamine. prepchem.comjk-sci.comfishersci.co.ukn-Boc 6-(methylamino)hexan-1-ol

Another route involves the initial protection of the primary amine of 6-amino-1-hexanol with a Boc group to form N-Boc-6-amino-1-hexanol, followed by methylation. prepchem.comsigmaaldrich.com However, methylation of the resulting carbamate (B1207046) can be challenging.

A more common strategy involves the reductive amination of a suitable aldehyde with methylamine (B109427), followed by protection. For instance, 6-hydroxyhexanal (B3051487) could be reacted with methylamine, and the resulting secondary amine could then be protected with a Boc group.

Chemo- and Regioselective Functionalization Strategies

The presence of two reactive functional groups, a hydroxyl and an amino group, in the precursors of this compound necessitates careful control over the reaction conditions to achieve the desired chemo- and regioselectivity. acs.orgnih.gov

While the primary focus is on the amino group, selective derivatization of the hydroxyl group can be a crucial step in certain synthetic routes. libretexts.orgnih.govwelch-us.comnih.gov This is particularly relevant if the hydroxyl group needs to be protected to prevent unwanted side reactions during the manipulation of the amino group. Common methods for hydroxyl group derivatization include esterification with acyl chlorides or anhydrides. libretexts.orgnih.govnih.gov For instance, the hydroxyl group could be protected as a silyl (B83357) ether, which is stable under many conditions used for amine modification and can be selectively removed later.

Derivatization MethodReagent ExampleResulting Group
SilylationTrimethylsilyl chloride (TMSCl)Trimethylsilyl ether (-OTMS)
AcylationAcetyl chlorideAcetate ester (-OAc)
BenzoylationBenzoyl chlorideBenzoate ester (-OBz)

The protection of the amino group is a critical step in the synthesis of this compound. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. jk-sci.comfishersci.co.ukmasterorganicchemistry.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. prepchem.comjk-sci.comfishersci.co.uk The reaction is generally high-yielding and can be performed under mild conditions. fishersci.co.uk

The deprotection of the Boc group is readily accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. jk-sci.comfishersci.co.ukmasterorganicchemistry.com This selective removal allows for further manipulation of the amine functionality if required. The choice of protecting group is crucial, and the Boc group offers a good balance of stability and ease of removal. masterorganicchemistry.com

Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry offer new and efficient ways to construct molecules like this compound.

Application of Catalytic Hydrogenation in Amine Formation

Catalytic hydrogenation is a powerful and clean method for the formation of amines. iitm.ac.in This technique can be employed in the synthesis of this compound, particularly in the reductive amination step. masterorganicchemistry.comorganic-chemistry.org

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org For the synthesis of 6-(methylamino)hexan-1-ol, 6-oxohexan-1-ol could be reacted with methylamine in the presence of a reducing agent and a catalyst.

A variety of catalysts can be used for this transformation, including palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. iitm.ac.innih.gov The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reaction. For instance, Raney nickel has been used for nitrile reduction in the presence of Boc-protected amino groups. nih.gov The use of catalytic hydrogenation offers an environmentally friendly alternative to stoichiometric reducing agents.

CatalystSubstratesProduct
Rh-MoOx/SiO₂Amino acidsAmino alcohols rsc.org
Palladium-activated Raney-nickelNitriles with Boc-protected aminesAmines nih.gov
Iridium complexesKetonesanti-γ-amino alcohols rsc.org
Rhodium complexesKetonessyn-γ-amino alcohols rsc.org

Reductive Amination Protocols

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is a cornerstone in the synthesis of secondary amines like this compound. masterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, the likely precursors would be 6-hydroxyhexanal or 6-oxohexan-1-ol and methylamine.

A significant advancement in this area is the development of one-pot tandem procedures that combine direct reductive amination (DRA) with N-Boc protection. nih.govnih.gov This approach is efficient, selective, and versatile, often providing excellent yields of the N-Boc protected secondary amine. nih.gov The use of di-tert-butyl dicarbonate ((Boc)₂O) in the reaction mixture allows for the immediate protection of the newly formed secondary amine, preventing potential side reactions such as over-alkylation to form tertiary amines. nih.gov

The choice of reducing agent is critical for the success of reductive amination. While various borohydride (B1222165) reagents can be used, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has emerged as a reagent of choice due to its mildness and selectivity. nih.govorganic-chemistry.org It is particularly effective for reducing the imine intermediate in the presence of the original carbonyl group. masterorganicchemistry.com Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but raise environmental and safety concerns due to their cyanide content. masterorganicchemistry.com

A general procedure for a tandem reductive amination/N-Boc protection involves stirring the aldehyde (e.g., 6-hydroxyhexanal), a primary amine (methylamine), and triethylamine, followed by the addition of (Boc)₂O and sodium triacetoxyborohydride. nih.gov The reaction is typically quenched with a saturated sodium bicarbonate solution. nih.gov This one-pot method is highly advantageous as it streamlines the synthesis, reduces the number of workup and purification steps, and can prevent undesirable side reactions like intramolecular lactamization, which can be a concern with γ- or δ-amino esters. nih.gov

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Advantages Disadvantages Citations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines over aldehydes/ketones, general applicability. More expensive than other borohydrides. nih.govorganic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of aldehydes. Toxic cyanide byproducts. masterorganicchemistry.com
Sodium Borohydride (NaBH₄) Inexpensive and readily available. Can also reduce the starting aldehyde/ketone, leading to lower yields. masterorganicchemistry.com
α-picoline-borane Effective in various solvents including methanol (B129727) and water. Requires an acid co-catalyst like acetic acid. organic-chemistry.org

Mitsunobu Reaction in Amino Alcohol Synthesis

The Mitsunobu reaction is a powerful and versatile tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including amines, with a clean inversion of stereochemistry. missouri.eduorganic-chemistry.orgrsc.org This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgnih.gov

The mechanism begins with the formation of a phosphonium (B103445) intermediate from the reaction of the phosphine and the azodicarboxylate. missouri.eduorganic-chemistry.org This intermediate then activates the alcohol's hydroxyl group, making it a good leaving group. missouri.eduorganic-chemistry.org A suitable acidic nucleophile can then displace the activated hydroxyl group. missouri.edu For the synthesis of amino alcohols, nitrogen nucleophiles like phthalimide, hydrazoic acid, or sulfonamides are commonly employed. missouri.edutudublin.ie The use of N-Boc ethyl oxamate (B1226882) as a nitrogen nucleophile has also been reported for the synthesis of N-Boc protected allylic amines. organic-chemistry.org

In the context of synthesizing this compound, a potential strategy would involve starting with a diol, such as hexane-1,6-diol. One of the hydroxyl groups would need to be selectively protected, followed by a Mitsunobu reaction on the remaining free hydroxyl group using a suitable N-methylated and N-Boc protected nitrogen nucleophile. However, a more direct approach might involve using a nucleophile like N-Boc-p-toluenesulfonamide. tudublin.ie

A critical consideration in the Mitsunobu reaction is the pKa of the nucleophile, which should generally be below 13, and preferably below 11, for the reaction to proceed efficiently. tcichemicals.comtcichemicals.com If the acidity is too low, side reactions can occur. tcichemicals.com The choice of protecting groups on the substrate is also crucial, as incorrect choices can lead to elimination reactions or cyclizations. tudublin.ie A major challenge with the Mitsunobu reaction is the removal of by-products, namely the phosphine oxide (e.g., triphenylphosphine oxide) and the reduced hydrazine (B178648) derivative, which can complicate product purification. tcichemicals.com

Table 2: Key Reagents and Considerations for the Mitsunobu Reaction

Component Role Examples Key Considerations Citations
Phosphine Activates the azodicarboxylate. Triphenylphosphine (PPh₃), Tributylphosphine (n-Bu₃P). Forms phosphine oxide byproduct which can be difficult to remove. rsc.orgtcichemicals.com
Azodicarboxylate Protonated to facilitate alcohol activation. Diethylazodicarboxylate (DEAD), Diisopropylazodicarboxylate (DIAD). Reduced form is a byproduct. rsc.orgnih.gov
Nitrogen Nucleophile Displaces the activated hydroxyl group. Phthalimide, Hydrazoic acid, N-Boc-p-toluenesulfonamide. pKa should be < 13 for optimal reactivity. missouri.edutudublin.ietcichemicals.com
Solvent Reaction medium. Tetrahydrofuran (B95107) (THF), Toluene, Dichloromethane (DCM). Anhydrous conditions are typically required. nih.govorganic-synthesis.com

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. These principles aim to reduce waste, use less hazardous materials, improve energy efficiency, and design safer chemical processes. researchgate.net

Solvents contribute significantly to the environmental impact of chemical processes. rsc.org Traditional solvents used in reactions such as Boc protection or deprotection, like dichloromethane and 1,4-dioxane, are now recognized as hazardous and are being replaced with greener alternatives. acsgcipr.org For instance, ethers like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered better replacements for 1,4-dioxane. acsgcipr.org In some cases, catalyst-free Boc protection reactions have been successfully performed in water, which is an ideal green solvent. researchgate.net Propylene carbonate has also been identified as a suitable green solvent for peptide synthesis involving Boc-protected amino acids, demonstrating its potential applicability in related syntheses. rsc.org

Waste minimization is another core principle. In the context of the Mitsunobu reaction, a significant source of waste is the stoichiometric byproducts, triphenylphosphine oxide and the reduced azodicarboxylate. tcichemicals.com Strategies to address this include the use of polymer-supported phosphine reagents, which can be removed by simple filtration and potentially recycled. tcichemicals.com For reductive amination, one-pot tandem procedures inherently minimize waste by reducing the number of separate reaction and purification steps. nih.gov

The choice of protecting groups and deprotection methods also has green implications. While strong acids like trifluoroacetic acid (TFA) are effective for Boc deprotection, they are corrosive and generate waste. acsgcipr.org The development of methods using heterogeneous acid catalysts or even catalyst-free deprotection in hot water represents a greener alternative. acsgcipr.orgresearchgate.net

Heterogeneous catalysts offer significant advantages in terms of green chemistry. They are easily separated from the reaction mixture, which simplifies product purification and allows for the catalyst to be reused, reducing waste and cost. rsc.org

In the context of synthesizing this compound via reductive amination, heterogeneous catalysts are highly desirable. encyclopedia.pub Various metal-based catalysts, including both noble metals (e.g., Pt, Rh, Pd) and non-noble metals (e.g., Ni, Co, Cu), have been developed for the reductive amination of carbonyls and alcohols. encyclopedia.pubmdpi.com For example, Raney-type Ni-Al alloys have been used for heterogeneous catalytic reductive amination in aqueous media, where water acts as both the solvent and the hydrogen source. thieme-connect.com Supported platinum-molybdenum (Pt–Mo/γ-Al₂O₃) catalysts have shown high efficiency for the reductive amination of carboxylic acids under mild conditions, even with ambient hydrogen pressure. rsc.org Amorphous cobalt particles, prepared in situ from CoCl₂ and a borohydride, have also been used to catalyze reductive amination with high selectivity under mild conditions. organic-chemistry.org

The synthesis of amines from alcohols, a key transformation for producing the precursor to this compound, can also be achieved using heterogeneous catalysts. magtech.com.cn This "borrowing hydrogen" or "hydrogen transfer" mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by imine formation and subsequent hydrogenation. encyclopedia.pub Nickel-based catalysts are commonly used for this transformation due to their good activity and high selectivity for primary amines. encyclopedia.pub The development of these catalytic systems is a key step towards more sustainable and atom-economical synthetic routes. magtech.com.cn

Chemical Transformations and Reactivity Profiles of N Boc 6 Methylamino Hexan 1 Ol

Reactions Involving the Primary Alcohol Moiety

The primary alcohol group in n-Boc 6-(methylamino)hexan-1-ol (B1311396) is a versatile handle for a variety of chemical modifications, including oxidation, reduction, esterification, etherification, and the formation of cyclic structures.

Oxidation and Reduction Reactions and Derived Products

The primary alcohol of n-Boc 6-(methylamino)hexan-1-ol can be selectively oxidized to either the corresponding aldehyde, tert-butyl (6-formylhexyl)(methyl)carbamate, or further to the carboxylic acid, 6-(tert-butoxycarbonyl(methyl)amino)hexanoic acid. The choice of oxidizing agent and reaction conditions dictates the final product. For the partial oxidation to the aldehyde, milder reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically employed to prevent overoxidation. More potent oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will facilitate the complete oxidation to the carboxylic acid.

Conversely, while the primary alcohol is already in its most reduced state, the derived aldehyde or carboxylic acid can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Table 1: Oxidation and Reduction Reactions of the Primary Alcohol Moiety

Starting MaterialReagent(s)ProductReaction Type
This compoundPCC or Dess-Martin periodinanetert-Butyl (6-formylhexyl)(methyl)carbamateOxidation
This compoundKMnO4 or Jones reagent6-(tert-butoxycarbonyl(methyl)amino)hexanoic acidOxidation
tert-Butyl (6-formylhexyl)(methyl)carbamateNaBH4 or LiAlH4This compoundReduction
6-(tert-butoxycarbonyl(methyl)amino)hexanoic acidLiAlH4 or BH3·THFThis compoundReduction

Esterification, Etherification, and Substitution Reactions via Activated Hydroxyl Groups

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. Common methods include the Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with an acyl chloride or anhydride in the presence of a base. For instance, reaction with a fatty acid chloride, such as lauroyl chloride, in the presence of a non-nucleophilic base like triethylamine, would yield the corresponding fatty acid ester.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reacting the sodium alkoxide of this compound with methyl iodide would produce tert-butyl (6-methoxyhexyl)(methyl)carbamate.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This activation allows for subsequent nucleophilic substitution reactions with a variety of nucleophiles to introduce other functionalities.

Formation of Cyclic Structures Incorporating the Hydroxyl Functionality

The presence of both a hydroxyl group and a protected amine on the same molecule opens up the possibility of intramolecular cyclization reactions to form heterocyclic structures. For instance, after deprotection of the Boc group, the resulting 6-(methylamino)hexan-1-ol can undergo intramolecular cyclization. Depending on the reaction conditions and the reagents used to activate either the alcohol or the amine, different ring sizes can be targeted, although the formation of a seven-membered azepane ring is plausible. For example, activation of the primary alcohol as a leaving group could lead to intramolecular nucleophilic attack by the secondary amine to form N-methylazepane.

Transformations at the Boc-Protected Methylamino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Deprotection Strategies for the Boc Group to Afford the Free Amine

The most common method for the deprotection of the Boc group is treatment with a strong acid. nih.govuky.eduacs.orgacsgcipr.org Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard protocol that efficiently cleaves the Boc group to liberate the free secondary amine, 6-(methylamino)hexan-1-ol, as its corresponding trifluoroacetate salt. researchgate.net Other acidic reagents such as hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) or aqueous phosphoric acid can also be employed. nih.govuky.eduresearchgate.net

In addition to strong acids, Lewis acids can also effect Boc deprotection. Furthermore, thermal deprotection in the absence of an acid catalyst has been shown to be effective, particularly in continuous flow systems. acs.org Selective deprotection of the N-Boc group in the presence of other acid-sensitive functionalities can be achieved by careful selection of the deprotecting agent and reaction conditions. nih.govresearchgate.net For instance, milder acidic conditions can sometimes selectively cleave a Boc group while leaving other acid-labile groups intact. researchgate.net

Table 2: Deprotection Strategies for the Boc Group

Reagent(s)Solvent(s)Conditions
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature
Hydrochloric acid (HCl)Dioxane, Methanol (B129727), or Ethyl AcetateRoom Temperature
Phosphoric acid (aqueous)Tetrahydrofuran (B95107) (THF)Varies
Oxalyl chlorideMethanolRoom Temperature
ThermalMethanol or TrifluoroethanolElevated Temperature (Continuous Flow)

Subsequent Reactions of the Liberated Secondary Amine

Once the Boc group is removed, the resulting secondary amine, 6-(methylamino)hexan-1-ol, can undergo a variety of reactions.

Alkylation: The secondary amine can be further alkylated to a tertiary amine. This can be achieved by reaction with an alkyl halide. For example, reaction with methyl iodide would yield 6-(dimethylamino)hexan-1-ol. Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another common method for N-alkylation.

Acylation: The secondary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. For instance, treatment with acetyl chloride would yield N-(6-hydroxyhexyl)-N-methylacetamide.

These subsequent transformations of the deprotected amine highlight the utility of this compound as a versatile building block in organic synthesis.

Reactions Involving the Hexane Carbon Backbone

While reactions typically focus on the terminal functional groups, the hexane backbone itself can be modified through advanced synthetic methods.

Remote Functionalization Strategies

Remote C-H functionalization allows for the selective introduction of new functional groups at positions along the carbon chain that are distant from the initial directing group digitellinc.comwiley-vch.de. Strategies often involve radical-mediated hydrogen atom transfer (HAT). In the context of this compound, a nitrogen-centered radical could be generated (e.g., through photolysis of an N-iodo derivative), which could then abstract a hydrogen atom from a distal carbon (e.g., C4 or C5) via a sterically favored 1,5- or 1,6-HAT. The resulting carbon-centered radical can then be trapped by a reagent to introduce a new functional group. This "radical chaperone" strategy enables the modification of otherwise unreactive sp³ C-H bonds osu.edu.

Cyclization Reactions with Distal Functional Groups

If a second functional group is introduced onto the hexane backbone, cyclization reactions can lead to the formation of various carbocyclic or heterocyclic systems. For example, if remote functionalization were used to introduce a ketone at the C5 position, an intramolecular aldol (B89426) condensation could be initiated after deprotection of the amine, potentially leading to the formation of a functionalized piperidine ring. The specific nature of the cyclization depends on the identity and relative positions of the reacting functional groups.

Mechanistic Investigations of Key Transformations

The mechanisms of the key reactions involving this compound are generally well-understood principles in organic chemistry.

Intramolecular N-Heterocycle Formation: The formation of an azepane ring from a terminally activated precursor proceeds via a classic intramolecular SN2 mechanism. Following Boc deprotection, the lone pair of the secondary amine acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the leaving group (e.g., tosylate). The reaction follows a single concerted step involving backside attack, leading to the formation of the seven-membered ring and displacement of the leaving group.

Amide Coupling: The mechanism of amide bond formation using carbodiimide reagents (like DCC or EDC) involves the activation of the carboxylic acid. The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The attack can proceed directly or, more commonly, through an additive like HOBt which first reacts with the O-acylisourea to form an active ester. This active ester is then cleanly converted to the desired amide upon reaction with the amine, regenerating HOBt and forming a urea byproduct luxembourg-bio.com.

Remote C-H Functionalization: Mechanistic investigations into radical-mediated remote C-H functionalization highlight the importance of the transition state geometry in the key hydrogen atom transfer (HAT) step. For a nitrogen-centered radical to abstract a hydrogen from the alkyl chain, the molecule must adopt a conformation that brings the radical and the target C-H bond into close proximity, typically through a six-membered (for 1,5-HAT) or seven-membered (for 1,6-HAT) cyclic transition state. This conformational requirement is a primary determinant of the reaction's regioselectivity osu.edu.

Elucidation of Reaction Pathways

The reaction pathways for this compound can be categorized based on the reactive site.

Reactions at the Hydroxyl Group:

The primary alcohol is susceptible to oxidation. Mild oxidation conditions can convert the alcohol to an aldehyde, while stronger oxidizing agents will lead to the formation of a carboxylic acid. The choice of oxidant is crucial to control the outcome. organicchemistrytutor.comwikipedia.org For instance, a Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, is a well-established method for the mild oxidation of primary alcohols to aldehydes. chemistryhall.comwikipedia.orgchemistrysteps.comorganic-chemistry.orgadichemistry.com This reaction proceeds under gentle conditions and is tolerant of many protecting groups, including the N-Boc group. organic-chemistry.org

Another common transformation is esterification, where the alcohol reacts with a carboxylic acid or its derivative to form an ester. This reaction is typically catalyzed by an acid. researchgate.netjchr.org The N-Boc group is generally stable under these conditions, allowing for selective reaction at the alcohol. researchgate.net

Reactions at the N-Boc Group:

The most significant reaction of the N-Boc protected amine is its deprotection to reveal the free secondary amine. This is most commonly achieved under acidic conditions. masterorganicchemistry.comfishersci.co.uktotal-synthesis.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are frequently employed. fishersci.co.ukjk-sci.comreddit.com The deprotection mechanism involves protonation of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the amine. masterorganicchemistry.comtotal-synthesis.com

Thermal deprotection is another viable pathway, often requiring high temperatures. acs.orgresearchgate.netnih.gov This method can be advantageous when acid-sensitive functional groups are present in the molecule.

Transition State Analysis and Energy Profiles

Oxidation of the Alcohol:

The Swern oxidation is proposed to proceed through a five-membered ring transition state. wikipedia.orgyoutube.com After the initial reaction of the alcohol with the activated DMSO species to form an alkoxysulfonium salt, a base (typically triethylamine) removes a proton from the carbon adjacent to the oxygen. This leads to the formation of a sulfur ylide, which then rearranges via the cyclic transition state to yield the aldehyde, dimethyl sulfide, and the protonated base. wikipedia.org The mechanism of alcohol oxidation generally involves the formation of a good leaving group on the oxygen, followed by an E2-like elimination. masterorganicchemistry.com

N-Boc Deprotection:

The acid-catalyzed deprotection of the N-Boc group involves a multi-step process. The initial step is the protonation of the carbonyl oxygen of the Boc group. This is followed by the rate-determining step, which is the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comtotal-synthesis.com The carbamic acid is unstable and rapidly decarboxylates to give the free amine and carbon dioxide. masterorganicchemistry.com Computational studies on similar N-Boc protected systems, such as N-Boc-piperidine, have been used to investigate the energetics of deprotonation and subsequent reactions, providing insight into the energy profile of such transformations. nih.gov

Kinetic and Thermodynamic Considerations

Kinetics:

The kinetics of N-Boc deprotection have been studied for various substrates. The reaction rate is highly dependent on the concentration of the acid catalyst. nih.govresearchgate.net Studies have shown that the HCl-catalyzed deprotection of some Boc-protected amines exhibits a second-order dependence on the HCl concentration. nih.govresearchgate.netscribd.com This suggests a mechanism where two molecules of HCl are involved in the rate-determining step, possibly facilitating the departure of the tert-butyl group. nih.gov

In contrast, deprotection with trifluoroacetic acid (TFA) can show a more complex kinetic profile, sometimes exhibiting an inverse dependence on the concentration of the trifluoroacetate anion. nih.gov Thermal deprotection follows a different kinetic model, with the rate being highly dependent on temperature and the solvent used. acs.orgnih.gov

The table below summarizes kinetic data for the deprotection of a model Boc-protected amine, highlighting the effect of the acid catalyst.

Acid CatalystRate LawRate Constant (k)Temperature (°C)
HClSecond-order in [HCl]Varies with substrate30-50
H2SO4Second-order in [H2SO4]Varies with substrate50
CH3SO3HSecond-order in [CH3SO3H]Varies with substrate50

Data is for analogous systems and serves as an illustrative example.

Thermodynamics:

The thermodynamics of the chemical transformations of this compound are also important for understanding the feasibility and equilibrium position of its reactions.

Esterification of the primary alcohol is a reversible reaction. The thermodynamic parameters for the esterification of similar long-chain alcohols have been determined. For example, the esterification of levulinic acid with 1-butene has an estimated enthalpy of reaction (ΔH°) of -32.9 ± 1.6 kJ/mol and an entropy of reaction (ΔS°) of -70 ± 4 J/(mol·K) at 298.15 K. acs.orgub.edu These values indicate an exothermic reaction that is less favored at higher temperatures.

The deprotection of the N-Boc group is generally a thermodynamically favorable process due to the formation of stable products, including the gaseous byproducts isobutene and carbon dioxide, which drive the reaction to completion. masterorganicchemistry.comtotal-synthesis.com

The following table provides thermodynamic data for a representative esterification reaction.

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)Temperature (K)
Esterification of Levulinic Acid with 1-Butene-32.9 ± 1.6-70 ± 4298.15

This data is for an analogous esterification reaction and provides an estimate of the thermodynamic parameters.

Advanced Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Product Analysis Pertaining to N Boc 6 Methylamino Hexan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including n-Boc 6-(methylamino)hexan-1-ol (B1311396). researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics of a compound. nih.gov

In a typical ¹H NMR spectrum of n-Boc 6-(methylamino)hexan-1-ol, distinct signals corresponding to the various protons in the molecule can be observed. The tert-butoxycarbonyl (Boc) protecting group exhibits a characteristic singlet for its nine equivalent protons. The protons of the hexyl chain appear as multiplets, with their chemical shifts and splitting patterns providing information about their connectivity. The methyl group attached to the nitrogen atom also gives rise to a distinct signal.

Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate signal, allowing for the confirmation of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly in experimental conditions.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(O)O-~156
C(CH₃)₃~1.45 (s, 9H)~28.5
N-CH₃~2.85 (s, 3H)~34.0
N-CH₂~3.20 (t, 2H)~50.0
CH₂ (adjacent to N)~1.50 (m, 2H)~27.0
CH₂ (central)~1.30 (m, 4H)~26.0, ~32.5
CH₂-OH~3.60 (t, 2H)~62.5
OHVariable-

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unravel more complex structural details and resolve signal overlap, a variety of two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the hexyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.orgsdsu.edu This is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signal at ~3.60 ppm would show a correlation to the carbon signal at ~62.5 ppm, confirming the -CH₂-OH group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different parts of the molecule. For example, a correlation between the N-CH₃ protons and the carbonyl carbon of the Boc group would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is crucial for determining the three-dimensional structure and conformation of the molecule.

Conformational Analysis via NMR

The flexibility of the hexyl chain and the presence of the bulky Boc group in this compound can lead to the existence of different conformers in solution. researchgate.net NMR spectroscopy, particularly through the use of NOESY and the analysis of coupling constants, can provide insights into the preferred conformation of the molecule. auremn.org.brrsc.org For instance, the relative populations of different rotamers can be influenced by solvent polarity and temperature, which can be monitored by changes in the NMR spectrum. auremn.org.br The study of these conformational preferences is important as it can influence the molecule's reactivity and interactions with other molecules. mdpi.com

Mass Spectrometry (MS) for Reaction Progress and Product Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is an essential tool for monitoring the progress of chemical reactions by detecting the disappearance of reactants and the appearance of products. It also plays a critical role in confirming the identity of the final product.

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight (231.34 g/mol ). achemblock.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a powerful tool for confirming the identity of this compound, as the measured mass can be used to calculate a unique molecular formula (C₁₂H₂₅NO₃).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and the analysis of the resulting fragment ions (product ions). researchgate.net This technique provides valuable structural information by revealing the molecule's fragmentation pathways. core.ac.ukescholarship.org

The fragmentation of the this compound molecular ion would likely involve characteristic losses associated with the Boc group and the hexyl chain. For example, the loss of isobutylene (B52900) (C₄H₈) or the entire Boc group is a common fragmentation pathway for Boc-protected amines. nih.gov Fragmentation of the hexyl chain can also occur, providing further confirmation of the structure. nist.govnih.gov

Table 2: Potential MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Interpretation
232.18 (M+H)⁺176.1356.05 (C₄H₈)Loss of isobutylene from Boc group
232.18 (M+H)⁺132.10100.08 (C₅H₈O₂)Loss of Boc group
232.18 (M+H)⁺114.10118.08 (C₅H₁₀O₃)Cleavage of the hexyl chain

Chromatographic Techniques for Separation, Purity Assessment, and Isolation of Reaction Mixtures

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound from reaction mixtures. researchgate.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By comparing the retention factor (Rf) of the product to that of the starting materials, one can determine if the reaction has gone to completion.

Column Chromatography: This is a preparative technique used to isolate and purify the desired product from a reaction mixture. A suitable solvent system (eluent) is chosen to separate the components based on their affinity for the stationary phase (e.g., silica (B1680970) gel or alumina).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that provides high-resolution separation and accurate quantification of the components in a mixture. It is used to determine the purity of the final product with high precision. Different types of HPLC columns and mobile phases can be used depending on the polarity of the compound. For a moderately polar compound like this compound, reversed-phase HPLC is often a suitable choice.

Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of this compound. The compound itself may not be sufficiently volatile for direct GC analysis without derivatization.

By combining these chromatographic techniques with the spectroscopic methods discussed above, a complete and unambiguous characterization of this compound and its derivatives can be achieved.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-Boc protected amino alcohols like this compound. Its versatility allows for the monitoring of reaction conversions, identification of impurities, and final product quantification.

Reaction Monitoring and Purity Assessment: In the synthesis of Boc-protected amines and their derivatives, HPLC is frequently employed to track the consumption of starting materials and the formation of the desired product. For instance, in the synthesis of Boc-PNA (Peptide Nucleic Acid) monomers, where Boc-protected aminoethylglycine derivatives are key intermediates, HPLC is used to monitor the conversion of the starting materials during the coupling reactions. rsc.org The use of a reversed-phase column, such as a C18 column, with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often containing an additive like formic acid, allows for the separation of compounds with varying polarities. rsc.org

Chiral Separations: For chiral derivatives of this compound, chiral HPLC methods are indispensable for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose (B213188), are widely used for the enantioseparation of a variety of chiral compounds, including those with carbamate (B1207046) functionalities. mdpi.comresearchgate.net The choice of mobile phase, which can range from normal-phase eluents like n-hexane/2-propanol to polar organic solvents like methanol, plays a crucial role in achieving optimal separation. mdpi.comresearchgate.net For example, the enantiomers of (±)-trans-β-lactam ureas have been successfully separated using immobilized polysaccharide-based CSPs with various mobile phases, demonstrating the versatility of these columns. mdpi.com The development of immobilized CSPs has further expanded the range of usable solvents, including non-standard solvents like dimethyl carbonate (DMC), which can offer unique selectivity. mdpi.com

A study on the enantioseparation of Nα-Fmoc/Boc amino acid derivatives highlighted the effectiveness of carbohydrate-based CSPs like CHIRALPAK IA, IC, and QNAX. researchgate.net The separation mechanism on these phases is influenced by factors such as π–π interactions and dipole–dipole interactions, which are dependent on the protecting groups and the mobile phase composition. researchgate.net

Below is an example of a typical HPLC setup for the analysis of Boc-protected compounds:

Table 1: Illustrative HPLC Conditions for Analysis of Boc-Protected Compounds

Parameter Condition
Column Reversed-phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

| Column Temperature | 25 °C |

This table represents a general method and may require optimization for specific derivatives of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, this compound itself is not sufficiently volatile for direct GC analysis due to the presence of the polar hydroxyl and carbamate groups. Therefore, derivatization to increase volatility is a necessary prerequisite.

Derivatization Strategies: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols and amines. rawdatalibrary.netnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), 1,1,1,3,3,3-hexamethyldisilazane (HMDS), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the hydroxyl group of this compound into a less polar and more volatile silyl (B83357) ether. rawdatalibrary.netresearchgate.net The choice of silylating agent and reaction conditions (temperature and time) are critical for achieving complete derivatization. For instance, the derivatization of a mixture of beta-amino alcohols with HMDS was optimized at 40°C for 15 minutes with an iodine catalyst, while with BSTFA, the optimal conditions were 60°C for 30 minutes. rawdatalibrary.net

Alkylation is another derivatization approach that can be employed. nih.govnih.gov While silylated derivatives can sometimes be unstable, alkylation methods, such as using methyl chloroformate (MCF), can produce more robust derivatives suitable for batch analysis. nih.gov

GC-MS Analysis: Coupling GC with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification of the volatile derivatives. The mass spectrometer provides fragmentation patterns that are unique to the derivatized molecule, allowing for confident structural elucidation. A typical GC-MS method would involve a capillary column, such as a DB-5 or HP-5MS, and a temperature program to elute the derivatives based on their boiling points. researchgate.netomicsonline.org

Table 2: Example GC-MS Parameters for Analysis of Silylated Amino Alcohols

Parameter Condition
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1 mL/min
Injector Temperature 250 °C
Oven Program 70 °C (1 min hold), then ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ionization Electron Impact (EI) at 70 eV

| Mass Range | m/z 50-550 |

This table provides a general guideline. The specific parameters would need to be optimized for the particular silylated derivative of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and unique selectivity. chromatographyonline.comselvita.com For chiral derivatives of this compound, SFC can be a highly effective method for enantiomeric resolution.

Principles and Advantages: SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with the addition of a polar organic modifier like methanol or ethanol. chromatographyonline.comnih.gov This mobile phase has low viscosity and high diffusivity, allowing for high flow rates and rapid separations without a significant loss in chromatographic efficiency. chromatographyonline.comselvita.com The use of CO2 also makes SFC a "greener" analytical technique compared to normal-phase HPLC that often uses toxic solvents. selvita.comnih.gov

Chiral Stationary Phases in SFC: Similar to chiral HPLC, polysaccharide-based chiral stationary phases are the most commonly used in chiral SFC. chromatographyonline.comphenomenex.com These CSPs, such as those based on amylose and cellulose derivatives, provide a wide range of enantioselectivity for various compounds, including those with carbamate groups. mdpi.comchromatographyonline.com The chiral recognition mechanism involves interactions such as hydrogen bonding and steric effects between the analyte and the chiral selector on the stationary phase. chromatographyonline.com The addition of modifiers to the mobile phase can enhance selectivity by deactivating active sites on the column and promoting specific interactions. chromatographyonline.com

Applications: SFC has been successfully applied to the chiral separation of a wide range of pharmaceutical compounds. selvita.comresearchgate.net The technique's ability to provide complementary selectivity to HPLC makes it a valuable tool in method development for challenging chiral separations. chromatographyonline.com For instance, if a pair of enantiomers is difficult to resolve by HPLC, SFC may provide the necessary resolution due to the different interactions occurring in the supercritical fluid mobile phase.

Table 3: Representative SFC Conditions for Chiral Separation

Parameter Condition
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based)
Mobile Phase Supercritical CO2 / Methanol (with or without an additive)
Gradient Isocratic or Gradient elution
Flow Rate 2-5 mL/min
Back Pressure 100-200 bar
Detection UV or Mass Spectrometry

| Column Temperature | 35-40 °C |

The specific CSP, modifier, and other conditions must be screened and optimized for the particular chiral derivative of this compound.

Computational Chemistry and Theoretical Investigations of N Boc 6 Methylamino Hexan 1 Ol and Its Reactivity

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in mechanistic organic chemistry. For a molecule like n-Boc 6-(methylamino)hexan-1-ol (B1311396), which possesses both a protected amine and a primary alcohol, computational models can predict the most likely sites of reaction, the influence of the bulky tert-butoxycarbonyl (Boc) protecting group on reactivity, and the stereochemical outcomes of reactions.

Activation Energy Calculations

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Calculating the activation energies for potential reaction pathways allows chemists to predict which reactions are kinetically favorable. For n-Boc 6-(methylamino)hexan-1-ol, one could computationally model reactions such as oxidation of the alcohol, substitution at the nitrogen (after deprotection), or intramolecular cyclization.

For instance, in studies of related γ-amino alcohols, DFT calculations have been used to determine the energy barriers for various transformations. In one such study, the energy barrier for the addition of a radical intermediate onto an alkene was calculated to be a low 7.3 kcal·mol⁻¹, indicating a facile reaction. acs.org Conversely, alternative reaction pathways were found to have significantly higher energy barriers of over 16 kcal·mol⁻¹, rendering them less likely to occur. acs.org These types of calculations would be directly applicable to predicting the reactivity of this compound in similar radical-mediated reactions.

Table 1: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeReagentComputational MethodCalculated Activation Energy (kcal·mol⁻¹)
Oxidation of primary alcoholPCCDFT (B3LYP/6-31G)15.2
O-alkylationNaH, CH₃IDFT (B3LYP/6-31G)22.5
Intramolecular Cyclization (to form a protected azepane)MsCl, Et₃NDFT (B3LYP/6-31G)28.9
Boc-DeprotectionTrifluoroacetic AcidDFT (B3LYP/6-31G)19.7

Note: The data in this table is illustrative and represents typical values for similar compounds. Specific experimental or computational data for this compound is not available in the cited sources.

Reaction Coordinate Mapping

For this compound, a reaction coordinate map could be generated for a process like an intramolecular cyclization to form a seven-membered ring. The map would illustrate the energy changes as the terminal hydroxyl group approaches the nitrogen atom, leading to the formation of a C-O bond and the expulsion of a leaving group. This type of analysis has been successfully applied to understand the cyclotrimerization of related methanimine (B1209239) adducts, where the transition state barriers were calculated to be substantial (e.g., 26.4 kcal mol⁻¹ for a borane-protected species), providing insight into the feasibility of the reaction. acs.org

In Silico Design of Novel Transformations Involving this compound

In silico design leverages computational power to predict the outcomes of reactions and to design new, more efficient synthetic routes. This approach can be used to screen potential catalysts, reagents, and reaction conditions before any experiments are conducted in the laboratory, saving time and resources.

For this compound, in silico methods could be employed to design selective transformations. For example, one could computationally screen a library of catalysts for the asymmetric hydrogenation of a derivative of this compound. By calculating the transition state energies for the formation of different stereoisomers with various catalysts, the most effective catalyst for achieving high diastereoselectivity could be identified. This approach has been used in the diastereoselective reduction of related N-Boc-protected keto esters, where different reducing agents were shown to produce opposite diastereomers with high selectivity. nih.gov

Furthermore, computational tools can predict the spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) of novel products derived from this compound, aiding in their future identification and characterization.

Future Directions and Emerging Research Avenues for N Boc 6 Methylamino Hexan 1 Ol

Development of Novel and Highly Efficient Synthetic Routes

The conventional synthesis of n-Boc 6-(methylamino)hexan-1-ol (B1311396) involves the reaction of 6-(methylamino)hexan-1-ol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com While effective, future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic protocols. Emerging strategies are centered on the use of novel catalysts that can improve yields, reduce reaction times, and operate under milder, solvent-free conditions.

Recent advancements in Boc protection chemistry provide a roadmap for these future routes. For instance, the use of heterogeneous solid acid catalysts, such as sulfonated reduced graphene oxide (SrGO), has been shown to be highly effective for the N-t-Boc protection of various amines. thieme-connect.com These catalysts can be easily recovered and reused, aligning with the principles of green chemistry. thieme-connect.com Another promising approach involves the use of picric acid as an eco-friendly catalyst under solvent-free conditions. scilit.com The application of these novel catalytic systems to the synthesis of n-Boc 6-(methylamino)hexan-1-ol could significantly enhance efficiency.

Catalyst SystemSolventKey AdvantagesRelevant Findings
Sulfonated Reduced Graphene Oxide (SrGO)Solvent-freeMetal-free, reusable, high yields (84-95%), short reaction times. thieme-connect.comCatalyst can be reused for up to seven consecutive cycles without significant loss of activity. thieme-connect.com
Picric AcidSolvent-freeEco-friendly, efficient under ambient conditions. scilit.comProvides a green protocol for N-Boc protection. scilit.com
Water-mediated (catalyst-free)Water/AcetoneEnvironmentally benign, avoids toxic catalysts and solvents, excellent yields. nih.govThe presence of water can accelerate the reaction and prevent side-product formation. nih.gov

This table presents potential novel catalytic systems for the synthesis of this compound based on advancements in N-Boc protection chemistry.

Exploration of Unprecedented Chemical Transformations and Reactivity

The presence of two distinct functional groups—a protected amine and a primary alcohol—imparts this compound with versatile reactivity. Future research will likely focus on exploring the orthogonal reactivity of these groups to build complex molecular architectures. The alcohol moiety can undergo a wide range of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution, all while the amine remains protected.

Conversely, the reactivity of the N-Boc group itself is an area of growing interest. While typically viewed as a stable protecting group, it can participate in unique transformations. researchgate.net For example, under certain basic conditions, Boc-carbamates can form isocyanate intermediates. researchgate.net Investigating such non-classical reactivity for this compound could unlock new synthetic pathways.

Furthermore, the selective deprotection of the Boc group is a critical aspect of its utility. Research into novel deprotection methods continues to evolve. Thermolytic deprotection, for instance, offers a neutral alternative to harsh acidic conditions, potentially allowing for the preservation of other acid-sensitive functional groups within a molecule. acs.orgresearchgate.net Studies have shown that thermal deprotection can be achieved with high efficiency in continuous flow reactors, avoiding large-scale batch processing and improving safety and scalability. acs.org

Expansion of its Utility in Sustainable Chemistry Contexts

The principles of green chemistry are increasingly influencing the design of chemical processes. This compound is well-positioned to be a key player in this paradigm shift. Future research will emphasize its use in sustainable synthetic routes that minimize waste and avoid hazardous reagents.

Key areas of exploration include:

Catalyst-Free Reactions: The N-Boc protection of amines has been successfully demonstrated in water without any catalyst, yielding clean products with high efficiency. nih.gov Similarly, the deprotection of the Boc group can be achieved using only water at elevated temperatures, representing a significant green alternative to acid-based methods. semanticscholar.orgmcours.net Applying these catalyst-free and solvent-minimized conditions to syntheses involving this compound is a major goal.

Atom Economy: The thermal deprotection of the Boc group is highly atom-economical, producing only the free amine, carbon dioxide, and isobutene as byproducts, the latter two being volatile gases that are easily removed. total-synthesis.com This avoids the aqueous workups and salt waste associated with traditional acid-catalyzed deprotection. researchgate.net

Integration into Advanced Materials Science

The bifunctional nature of this compound makes it an attractive monomer and building block for the synthesis of advanced functional materials. After deprotection, the resulting amino-alcohol can be incorporated into polymers such as polyurethanes and polyamides, introducing a reactive primary amine or a hydroxyl group into the polymer backbone or as a pendant group.

Emerging research directions include:

Functional Polymers: The compound can serve as a precursor to amine-hydroxyl hybrid polyols, which are of great interest for enhancing the properties of poly(urethane-urea) polymers. researchgate.net The presence of both N-H and O-H groups allows for the formation of complex hydrogen-bonding networks, which can influence the mechanical and thermal properties of the resulting material.

Surface Modification: The molecule can be used to functionalize surfaces. For example, the alcohol group could be used to anchor the molecule to a substrate, leaving the Boc-protected amine available for subsequent deprotection and further reaction. This could be used to introduce specific functionalities onto nanoparticles, sensor surfaces, or chromatographic supports.

Biomaterials and Linkers: The structural motif of a diamine or amino-alcohol linker is common in biomedical applications. For instance, a related compound, NH2-C6-NH-Boc, is used as a PROTAC linker. ambeed.com this compound could similarly be employed as a flexible spacer to connect different molecular entities in the design of drug delivery systems or biomaterials.

Computational-Guided Discovery in its Synthetic Utility and Reactivity

Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity, guiding experimental design and accelerating discovery. For this compound, computational modeling offers several promising avenues of exploration.

Mechanistic Insights: Quantum mechanics (QM) calculations can elucidate the mechanisms of both the protection and deprotection reactions. For example, computational studies have provided detailed insight into the transition state of the Boc protection reaction, explaining the catalytic effect of alcoholic solvents. wuxibiology.com Other studies have used a combination of computational modeling and kinetic analysis to understand the mechanism of thermal Boc deprotection, revealing a strong correlation between the reaction rate and the electrophilicity of the Boc carbonyl group. researchgate.netacs.org These models can be used to predict the reactivity of this compound and to design more efficient reaction conditions.

Predicting Reactivity: Frontier Molecular Orbital Theory and other computational methods can be used to predict the reactivity of the different functional sites on the molecule, guiding the development of selective chemical transformations. acs.org

Materials Modeling: Computational simulations can predict how the incorporation of this monomer would affect the properties of a polymer. Thermo-kinetic simulations, for example, can model the influence of amine and hydroxyl functional groups on the formation and properties of polyurethanes, providing a powerful tool for the rational design of new materials. researchgate.net

Computational ApproachApplication AreaInsights Gained
Quantum Mechanics (QM) CalculationsSynthetic Route OptimizationElucidation of transition states and reaction mechanisms for Boc protection and deprotection. wuxibiology.comacs.org
Kinetic Modeling & Statistical AnalysisReactivity PredictionCorrelation of electronic properties (e.g., carbonyl electrophilicity) with reaction rates for deprotection. researchgate.netacs.org
Thermo-Kinetic SimulationMaterials SciencePrediction of the influence of functional moieties on the thermo-kinetic behavior of polymer formation (e.g., polyurethanes). researchgate.net

This table summarizes the application of computational methods to understand and predict the utility of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-Boc 6-(methylamino)hexan-1-ol, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Protect the primary amine group using Boc anhydride (di-tert-butyl dicarbonate) in a basic solvent like THF or DCM. This step ensures selective protection of the amine while leaving the hydroxyl group intact .
  • Step 2 : Introduce the methylamino group via reductive amination or alkylation. For example, react the Boc-protected intermediate with methylamine in the presence of a reducing agent like sodium cyanoborohydride .
  • Step 3 : Deprotect the hydroxyl group (if protected) under mild acidic conditions (e.g., HCl in dioxane) to yield the final product.
  • Characterization : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and methylamino substitution (δ ~2.2–2.5 ppm for CH3_3-N). LC-MS can verify molecular weight .

Q. How can researchers mitigate safety risks during the handling of n-Boc 6-(methylamino)hexan-1-ol?

  • Safety Protocol :

  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust, as similar amino-alcohols (e.g., 6-benzylamino-1-hexanol) are known irritants .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Lab coats should be removed before entering non-lab areas .
  • Storage : Keep in a cool, dry place away from oxidizing agents. Label containers clearly with hazard warnings (e.g., "Irritant") .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported reaction yields for Boc-protected amino alcohols?

  • Troubleshooting :

  • Purity of Reagents : Trace moisture in Boc anhydride can lead to incomplete protection. Use molecular sieves or anhydrous solvents .
  • Side Reactions : Competing oxidation of the hydroxyl group (e.g., to ketones) may occur if oxidizing agents are present. Monitor reactions via TLC or inline IR spectroscopy .
  • Data Validation : Compare yields across literature (e.g., evidence 5 reports 70–85% yields for similar syntheses). Optimize stoichiometry and reaction time based on these benchmarks .

Q. How does the Boc group influence the solubility and membrane permeability of n-Boc 6-(methylamino)hexan-1-ol in lipid bilayer studies?

  • Mechanistic Insight :

  • Solubility : The Boc group increases hydrophobicity (logP ~2.5–3.0), enhancing solubility in organic phases. This property is critical for studies in lipid membranes or drug delivery systems .
  • Permeability : Cyclohexane rings in analogous compounds (e.g., archaea-inspired lipids) reduce ion permeability by rigidifying membranes. The Boc group may similarly restrict molecular flexibility, altering diffusion kinetics .

Q. What role does n-Boc 6-(methylamino)hexan-1-ol play in designing stimuli-responsive liquid crystal materials?

  • Application Focus :

  • Photoresponsive Systems : The hydroxyl and Boc-protected amine groups can serve as hydrogen-bonding sites for mesogen alignment. For example, derivatives of 6-hydroxyhexanol have been used to anchor azobenzene-based switches in liquid crystals .
  • Thermal Stability : Boc protection enhances thermal stability (decomposition >200°C), making the compound suitable for high-temperature LC applications .

Data-Driven Analysis

Q. How can researchers reconcile discrepancies in the biological activity of structurally similar amino alcohols?

  • Case Study :

  • Antioxidant Activity : Compare n-Boc 6-(methylamino)hexan-1-ol with disulfide analogs (e.g., [O6-(dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide), which show significant antioxidant activity due to thiol-disulfide exchange. The absence of a disulfide bond in the target compound may reduce such activity .
  • Toxicity : Methylamino groups (pKa ~10) may enhance cellular uptake but also increase cytotoxicity. Contrast with 6-(diethylamino)hexan-1-ol (evidence 10), which has lower basicity (pKa ~9) and potentially reduced toxicity .

Methodological Guidelines

Q. What computational tools predict the LogP and pKa of n-Boc 6-(methylamino)hexan-1-ol for drug design?

  • Tools :

  • LogP : Use ChemAxon or ACD/Labs to estimate hydrophobicity. Experimental validation via shake-flask method (octanol/water partition) is recommended .
  • pKa : SPARC or MarvinSketch can predict amine basicity. Adjust for steric effects from the Boc group, which may lower pKa by 0.5–1.0 units compared to unprotected amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.